An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol
An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted properties, and a proposed synthetic pathway for the novel heterocyclic compound, 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol. This molecule incorporates three key pharmacophores: a chlorinated indole scaffold, a pyridine ring at the 2-position, and a hydroxyl group at the 3-position, suggesting its potential for investigation in medicinal chemistry and drug discovery. The guide details a robust synthetic strategy centered around the Fischer indole synthesis, providing step-by-step protocols for the synthesis of a key α-hydroxy ketone intermediate and its subsequent cyclization. Furthermore, this document offers predicted analytical data for the target compound to aid in its characterization and confirmation. All proposed methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction and Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological profile. The introduction of a chlorine atom at the 6-position can significantly impact the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The presence of a pyridine ring, a common feature in many pharmaceuticals, at the 2-position introduces a basic nitrogen atom that can participate in hydrogen bonding and salt formation, influencing solubility and receptor interactions.
The 3-hydroxyindole (indoxyl) moiety is of particular interest due to its tautomeric equilibrium with the keto form, 3-oxoindoline (indoxyl). This functionality can act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities with biological macromolecules. The combination of these three structural features in 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol presents a unique molecule with potential for diverse applications in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.
This guide provides a detailed roadmap for the synthesis and characterization of this novel compound, enabling researchers to access and explore its potential.
Molecular Structure and Properties
Molecular Structure
The molecular structure of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is characterized by a central indole core with a chlorine atom at the 6-position, a pyridine ring linked at the 2-position, and a hydroxyl group at the 3-position. The molecule can exist in tautomeric forms, the enol (indol-3-ol) and the more stable keto (indolin-3-one or indoxyl) form.
Caption: Molecular Structure of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string for 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is predicted to be: Oc1c(c2ccc(Cl)cc2n1)c3ccncc3
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on its structure and can serve as a guide for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 256.68 g/mol |
| LogP | 2.8 - 3.5 |
| pKa (most acidic) | ~9.5 (indole N-H) |
| pKa (most basic) | ~5.0 (pyridine N) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Proposed Synthetic Pathway
The synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol can be achieved through a convergent strategy culminating in a Fischer indole synthesis.[1][2] The key precursors for this reaction are (4-chlorophenyl)hydrazine and the α-hydroxy ketone, 1-(pyridin-4-yl)-2-hydroxyethanone. The latter can be synthesized from commercially available 4-acetylpyridine.
Caption: Proposed synthetic pathway for 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol.
Rationale for Synthetic Strategy
The Fischer indole synthesis is a robust and versatile method for the construction of the indole core.[3][4][5] Its selection is based on the commercial availability of the substituted phenylhydrazine and the straightforward, albeit multi-step, synthesis of the required α-hydroxy ketone. The acid-catalyzed cyclization is a well-established transformation with predictable outcomes. The choice of an α-hydroxy ketone as the carbonyl partner is crucial for the direct installation of the hydroxyl group at the 3-position of the indole ring.
Detailed Experimental Protocols
Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
This procedure is adapted from established methods for the α-bromination of ketones.[6][7]
Materials:
-
4-Acetylpyridine
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr) in acetic acid
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a gas outlet to a scrubber, dissolve 4-acetylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of bromine in acetic acid dropwise with vigorous stirring.
-
After the addition is complete, add 48% HBr in acetic acid.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold diethyl ether.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide as a solid.[8]
Synthesis of 1-(Pyridin-4-yl)-2-hydroxyethanone
This protocol is based on the hydrolysis of α-halo ketones.[9]
Materials:
-
2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide in DMF in a round-bottom flask.
-
Add a solution of sodium nitrite in water dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-yl)-2-hydroxyethanone.
Synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol
This procedure follows the principles of the Fischer indole synthesis.[1][2]
Materials:
-
(4-Chlorophenyl)hydrazine hydrochloride
-
1-(Pyridin-4-yl)-2-hydroxyethanone
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride and 1-(pyridin-4-yl)-2-hydroxyethanone in ethanol.
-
Heat the mixture to reflux for 2-4 hours to form the hydrazone intermediate. The formation of the hydrazone can be monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (or cautiously, ice-cold concentrated sulfuric acid).
-
Heat the mixture to 80-100 °C for 1-3 hours. The progress of the cyclization should be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol.
Characterization and Analytical Data
The following are predicted analytical data for the characterization of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~11.5 (s, 1H, indole N-H): The indole N-H proton is expected to be a broad singlet in the downfield region.[10]
-
~8.6 (d, J = 6.0 Hz, 2H, pyridine H-2', H-6'): Protons on the pyridine ring adjacent to the nitrogen will be deshielded.[11]
-
~7.8 (d, J = 6.0 Hz, 2H, pyridine H-3', H-5'): The other two protons on the pyridine ring.
-
~7.5 (d, J = 8.4 Hz, 1H, indole H-4): Aromatic proton on the indole ring.[12]
-
~7.3 (d, J = 1.8 Hz, 1H, indole H-7): Aromatic proton on the indole ring.[12]
-
~7.0 (dd, J = 8.4, 1.8 Hz, 1H, indole H-5): Aromatic proton on the indole ring showing coupling to both H-4 and H-7.[12]
-
~6.0 (s, 1H, enol O-H or C-3 proton of keto form): The chemical shift of this proton will be dependent on the solvent and the predominant tautomeric form.
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~185 (C=O, keto form) or ~130 (C-OH, enol form): The chemical shift of C-3 will be highly dependent on the tautomeric equilibrium.
-
~150 (pyridine C-2', C-6'): Carbons adjacent to the pyridine nitrogen.[13]
-
~145 (indole C-2): The carbon bearing the pyridine substituent.
-
~138 (indole C-7a): Bridgehead carbon.[14]
-
~128 (indole C-6): Carbon bearing the chlorine atom.[14]
-
~125 (indole C-3a): Bridgehead carbon.
-
~122 (pyridine C-4'): The carbon of the pyridine ring attached to the indole.
-
~121 (indole C-5): Aromatic carbon.
-
~120 (pyridine C-3', C-5'): Aromatic carbons on the pyridine ring.
-
~115 (indole C-4): Aromatic carbon.
-
~112 (indole C-7): Aromatic carbon.
-
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹ (N-H stretch): Characteristic of the indole N-H bond.
-
~3300 cm⁻¹ (O-H stretch, enol form): A broad peak indicative of the hydroxyl group.
-
~1680 cm⁻¹ (C=O stretch, keto form): A strong absorption if the keto tautomer is present.
-
~1600, 1580, 1470 cm⁻¹ (C=C and C=N aromatic stretching): Multiple bands corresponding to the aromatic rings.
-
~800-850 cm⁻¹ (C-Cl stretch): Indicative of the chloro-substituent on the aromatic ring.
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS): Calculated for C₁₃H₉ClN₂O [M+H]⁺: 257.0425; Found: [Experimental Value]. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion peak.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of CO, HCN, and cleavage of the bond between the indole and pyridine rings.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol. The proposed synthetic route, utilizing the well-established Fischer indole synthesis, offers a practical and logical approach for accessing this molecule. The predicted analytical data serves as a valuable reference for researchers undertaking its synthesis and characterization. The unique combination of a chlorinated indole core, a pyridine moiety, and a 3-hydroxy group makes this compound a compelling target for further investigation in the field of medicinal chemistry and drug discovery.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
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Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63, 373–401. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Reddy, T. J.; et al. A series of new 2-substituted aryl-1H-indole derivatives have been synthesized by reacting phenyl hydrazine with various substituted acetophenones in presence of sulfuric acid in good to excellent yield. Der Pharma Chemica2014 , 6, 323-328. [Link]
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Gogoi, P.; et al. A Mild, Convenient and Efficient Sodium Nitrite Mediated Hydrolysis of α-Halo Ketones to Corresponding α-Hydroxy Ketones. ChemistrySelect2017 , 2, 8963-8966. [Link]
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NIST. 6-Chloroindole. [Link]
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ChemBK. 2-bromo-1-(pyridin-4-yl)ethanone. [Link]
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Joseph-Nathan, P.; et al. NMR STUDIES OF INDOLE. Heterocycles1988 , 27, 371-379. [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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PubChem. 6-Chloro-1-methyl-1H-indole. [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Abraham, R. J.; et al. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magn. Reson. Chem.2001 , 39, 26-36. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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de la Torre, G.; et al. Synthetic Access to Aromatic α-Haloketones. Molecules2021 , 26, 1345. [Link]
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